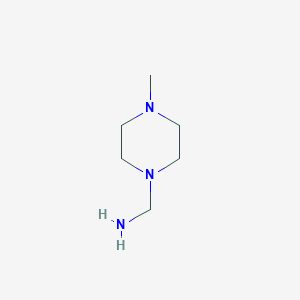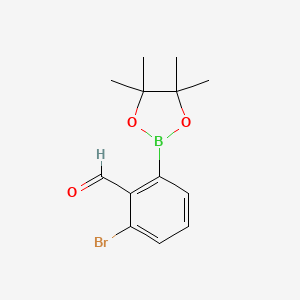
(4-Methylpiperazin-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylpiperazin-1-yl)methanamine is an organic compound that belongs to the class of piperazines It is characterized by a piperazine ring substituted with a methyl group at the 4-position and an aminomethyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpiperazin-1-yl)methanamine typically involves the reaction of piperazine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Materials: Piperazine, formaldehyde, and methylamine.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 50-70°C.
Procedure: Piperazine is first reacted with formaldehyde to form a hydroxymethyl intermediate, which is then treated with methylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Methylpiperazin-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Methylpiperazin-1-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Methylpiperazin-1-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylpiperazin-1-yl)phenylmethanamine
- (4-Methylpiperazin-1-yl)pyridin-3-ylmethanamine
- 1-(3-(4-Methylpiperazin-1-yl)phenyl)methanamine
Uniqueness
(4-Methylpiperazin-1-yl)methanamine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
Molecular Formula |
C6H15N3 |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(4-methylpiperazin-1-yl)methanamine |
InChI |
InChI=1S/C6H15N3/c1-8-2-4-9(6-7)5-3-8/h2-7H2,1H3 |
InChI Key |
LHUWZQOYXSIAFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B13152470.png)



![tert-butyl N-[4-(quinolin-4-yloxy)phenyl]carbamate](/img/structure/B13152487.png)

![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)


![1-[5-(Aminomethyl)oxolan-2-yl]propan-1-one](/img/structure/B13152508.png)
